(KDO)2-lipid IVA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

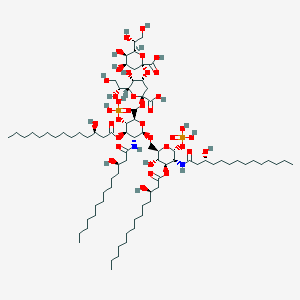

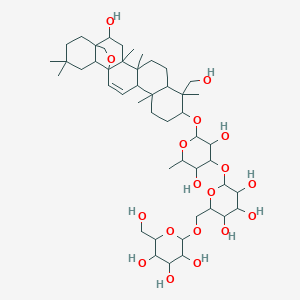

(KDO)2-lipid IVA is a synthetic molecule that is used in scientific research to study the immune response of organisms. It is a potent stimulator of the immune system and has been used extensively in laboratory experiments to investigate the molecular mechanisms of the immune response.

Aplicaciones Científicas De Investigación

Lipopolysaccharide Structure and Function

(KDO)2-lipid IVA is a critical component in the structure and function of lipopolysaccharides (LPS). LPS are essential components of the outer membrane of Gram-negative bacteria, involved in bacterial survival and host interactions. The lipid A domain anchors LPS to the outer membrane and is typically a disaccharide of glucosamine that is acylated and phosphorylated. The core and O-antigen carbohydrate domains are linked to the lipid A moiety through the eight-carbon sugar 3-deoxy-d-manno-octulosonic acid (KDO). In Helicobacter pylori, the lipid A has been characterized as having a single KDO residue attached, predicting in vivo a monofunctional KDO transferase. However, it has been demonstrated that H. pylori WaaA is a bifunctional enzyme transferring two KDO sugars to the tetra-acylated lipid A precursor lipid IVA. The discovery of a KDO hydrolase in membranes of H. pylori capable of removing the outer KDO sugar from KDO2-lipid A signifies the complexity and specificity of LPS structure in different bacterial strains (Stead et al., 2005).

Modification and Adaptation of Lipid IVA

The study of Escherichia coli strains has revealed that lipid IVA, a precursor of LPS biosynthesis that lacks any glycosylation, can sustain bacterial viability when certain conditions are met. This indicates the presence of a suppressor, potentially involved in the transport of lipid IVA from the inner membrane, relieving toxic side effects of lipid IVA accumulation and providing sufficient amounts of LPS precursors to support outer membrane (OM) biogenesis. Specific amino acid substitutions in conserved inner membrane proteins, like YhjD and MsbA, have been identified as compensatory suppressor mutations of the lethal ΔKdo phenotype. These findings highlight the flexibility and adaptability of bacterial cell membranes under Kdo-depleted conditions (Mamat et al., 2008).

Enzymatic Processes and LPS Biosynthesis

Kdo hydroxylase is identified as an inner core assembly enzyme in the Kdo-containing LPS biosynthesis. The enzyme, functioning after the Kdo-transferase KdtA but before the heptosyl-transferase WaaC, utilizes Kdo2-lipid IVA or Kdo2-lipid A as substrates, but not Kdo-lipid IVA in vivo as well as in vitro. This specificity underlines the critical role of Kdo hydroxylase in the assembly and biosynthesis of LPS, a process crucial for the viability of certain Gram-negative pathogens (Chung et al., 2014).

Relevance in Innate Immune System Activation

Kdo2-Lipid A has been identified as a defined endotoxin that activates macrophages via TLR-4. The elucidation of its structure and purity is crucial for understanding its interactions with receptors like TLR-4/MD2. The LIPID MAPS Consortium has emphasized the significance of Kdo2-Lipid A in quantifying temporal and spatial changes in lipids that occur with cellular metabolism and establishing dynamic lipid networks. This underscores the importance of Kdo2-Lipid A in the study of the innate immune system and its activation pathways (Raetz et al., 2006).

Propiedades

Número CAS |

143600-83-3 |

|---|---|

Nombre del producto |

(KDO)2-lipid IVA |

Fórmula molecular |

C84H154N2O37P2 |

Peso molecular |

1846.1 g/mol |

Nombre IUPAC |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |

Clave InChI |

XAOLJGCZESYRFT-VHSKNIDJSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Otros números CAS |

143600-83-3 |

Sinónimos |

3-deoxy-2-octulosonic acid(2)-lipid IV(A) 3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA Kdo(2)-lipid IV(A) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

sulfide](/img/structure/B115407.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)